molecular formula C20H20FNO3 B023337 cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester CAS No. 612095-73-5

cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

Cat. No. B023337
CAS RN: 612095-73-5
M. Wt: 341.4 g/mol
InChI Key: HQCMRPPNDBQTRB-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of piperidine, a common structure in many pharmaceuticals. Piperidines are six-membered rings containing one nitrogen atom . The benzyl and fluorophenyl groups attached to the piperidine ring suggest that this compound may have unique properties compared to other piperidine derivatives.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a piperidine ring (a six-membered ring with one nitrogen atom), a benzyl group (a phenyl ring attached to a methylene group), a fluorophenyl group (a phenyl ring with a fluorine atom), a carboxylic acid ester group, and a ketone (oxo) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could affect its polarity and solubility .

Scientific Research Applications

Pharmaceutical Chemistry: Synthesis of 1,2,4-Triazole Scaffolds

Summary: The compound serves as a precursor in the synthesis of 1,2,4-triazole scaffolds, which are crucial in pharmaceutical chemistry due to their presence in a variety of drugs and biologically active compounds .

Experimental Procedures: The synthesis involves the use of 3-amino-1,2,4-triazole to create diverse 1,2,4-triazole-containing scaffolds, which have shown significant pharmacological activities .

Results: These scaffolds have been utilized in drug discovery studies targeting cancer cells, microbes, and various diseases, demonstrating the compound’s versatility in medicinal chemistry applications .

Antimicrobial Drug Development

Summary: This compound is integral in developing new antimicrobial agents, particularly in the context of multidrug-resistance, which poses a global health threat .

Experimental Procedures: The compound undergoes bromination and subsequent reactions to form novel structures with potential antimicrobial properties .

Results: The resulting compounds have shown superior activities against various microbial strains, including gram-positive and gram-negative bacteria and fungi, compared to standard drugs .

Enzyme Inhibition for Therapeutic Applications

Summary: Derivatives of the compound have been evaluated for their inhibitory effects on enzymes like carbonic anhydrase-II, which is relevant for therapeutic interventions .

Experimental Procedures: A series of analogs were synthesized and tested against the bovine carbonic anhydrase-II enzyme to determine their inhibitory potency .

Results: The compounds displayed potent activities, with IC50 values in the competitive range with standard inhibitors, highlighting their potential in therapeutic applications .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific physical and chemical properties, how it’s used, and in what quantities .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its physical and chemical properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

methyl (3R,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCMRPPNDBQTRB-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN(C(=O)C[C@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479011
Record name cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

CAS RN

612095-73-5
Record name cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
Reactant of Route 2
Reactant of Route 2
cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
Reactant of Route 3
Reactant of Route 3
cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
Reactant of Route 4
Reactant of Route 4
cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
Reactant of Route 5
Reactant of Route 5
cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
Reactant of Route 6
Reactant of Route 6
cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.